N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide
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Overview
Description
“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” is an organic compound that belongs to the class of acrylamides It features a complex structure with a naphthyl group and a nitrophenyl group, making it a compound of interest in various chemical research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline and 1-naphthylacrylic acid.
Coupling Reaction: The 2-methyl-3-nitroaniline is reacted with 1-naphthylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acrylamide linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: Formation of N-(2-methyl-3-aminophenyl)-3-(1-naphthyl)acrylamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of N-(2-carboxy-3-nitrophenyl)-3-(1-naphthyl)acrylamide.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” would depend on its specific application. For example:
Biological Activity: If it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.
Chemical Reactions: In organic synthesis, it may act as a nucleophile or electrophile, participating in various reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(2-methyl-3-nitrophenyl)-3-(2-naphthyl)acrylamide: Similar structure but with a different position of the naphthyl group.
Uniqueness
“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” is unique due to the presence of both a nitrophenyl group and a naphthyl group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-18(10-5-11-19(14)22(24)25)21-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,21,23)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFIGHINOJCGV-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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